
tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl group, and an isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nonmetallic regenerable reagents like silicon tetramethoxide (Si(OMe)4) and DBU as a CO2 capture agent and catalyst are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alcohols, and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(1-aminoethyl)-1-azetidinecarboxylate
Comparison: tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the isoindole ring enhances its potential for diverse applications in scientific research .
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
tert-butyl 5-(1-aminoethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-10(16)11-5-6-12-8-17(9-13(12)7-11)14(18)19-15(2,3)4/h5-7,10H,8-9,16H2,1-4H3 |
InChI-Schlüssel |
QZZSNSHVOTWYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


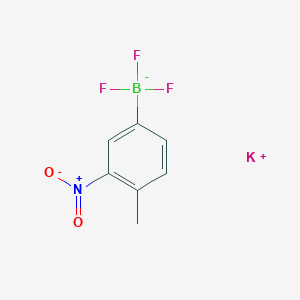
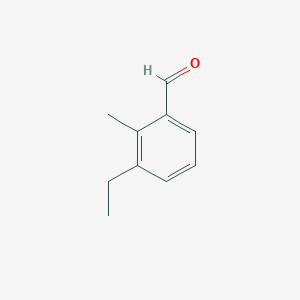




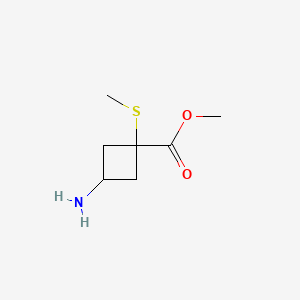
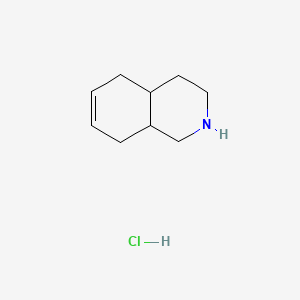
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
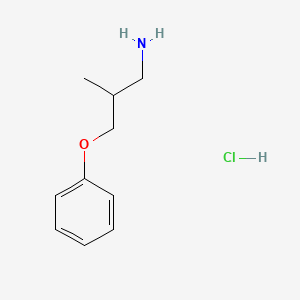
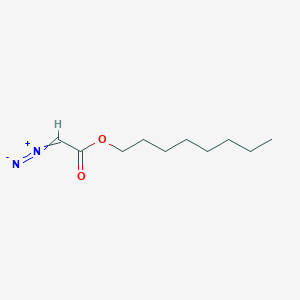
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
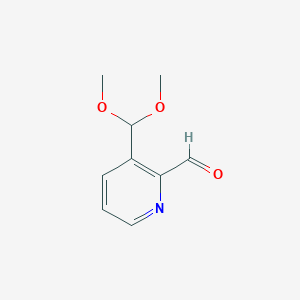
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
